molecular formula C16H20F3NO4 B13394305 Boc-d-beta-hophe(2-cf3)-oh

Boc-d-beta-hophe(2-cf3)-oh

Cat. No.: B13394305
M. Wt: 347.33 g/mol
InChI Key: YQJFIZXCXGBMPB-UHFFFAOYSA-N
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Description

Boc-D-β-HoPhe(2-CF3)-OH is a synthetic amino acid derivative featuring a β-homophenylalanine (β-HoPhe) backbone with a trifluoromethyl (-CF₃) substituent at the 2-position of the phenyl ring. The tert-butoxycarbonyl (Boc) group serves as a nitrogen-protecting agent, commonly employed in peptide synthesis to shield the amino group during coupling reactions. This compound is structurally tailored to influence peptide conformation, stability, and interactions due to the electron-withdrawing -CF₃ group, which enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-11(9-13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJFIZXCXGBMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for deprotection, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation may produce corresponding oxides .

Scientific Research Applications

Chemistry

In chemistry, ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. The Boc group provides a temporary protection for the amino group, allowing for selective reactions in biological systems .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the biological activity of pharmaceutical compounds .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for various applications, including the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets. The Boc group provides protection during reactions, allowing for selective modifications. The trifluoromethyl group enhances the compound’s stability and reactivity, making it effective in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares Boc-D-β-HoPhe(2-CF3)-OH with two structurally related compounds:

Property Boc-D-β-HoPhe(2-CF3)-OH Fmoc-β-HoPhe(2-CF3)-OH H-β-HoPhe(3-Cl)-OH·HCl
CAS Number Not Available 270065-75-3 270596-38-8
Molecular Formula Not Available C₂₆H₂₂F₃NO₄ C₁₀H₁₂ClNO₂·HCl
Molecular Weight Not Available 469.457 g/mol 213.66 g/mol
Protecting Group Boc (tert-butoxycarbonyl) Fmoc (fluorenylmethyloxycarbonyl) H (unprotected amino group)
Substituent 2-CF₃ 2-CF₃ 3-Cl
Purity Not Available ≥98% (HPLC) ≥98% (HPLC)
Physical Form Not Available Solid (powder) Pale yellow to white powder
Storage Conditions Not Available Room temperature (typical) 2–8°C, protected from light
Key Observations:
  • Protecting Groups : Boc and Fmoc groups are both acid-labile but differ in cleavage conditions. Boc requires strong acids (e.g., TFA), while Fmoc is removed under mild basic conditions (e.g., piperidine), making Fmoc preferable for solid-phase peptide synthesis .
  • Substituent Effects : The 2-CF₃ group in Boc-D-β-HoPhe(2-CF3)-OH and its Fmoc analog increases electron withdrawal and steric hindrance compared to the 3-Cl substituent in H-β-HoPhe(3-Cl)-OH·HCl. This alters reactivity in coupling reactions and peptide backbone conformation .
  • Stability : The HCl salt form of H-β-HoPhe(3-Cl)-OH·HCl enhances solubility in aqueous systems but necessitates strict storage conditions to prevent degradation .

Research Findings

  • Fluorinated Analogs : The -CF₃ group in Boc/Fmoc-β-HoPhe(2-CF3)-OH derivatives significantly increases lipophilicity (logP > 3.5 predicted), enhancing membrane permeability compared to chlorinated analogs (logP ~2.8 for H-β-HoPhe(3-Cl)-OH·HCl) .
  • Stereochemical Impact : The D-configuration in Boc-D-β-HoPhe(2-CF3)-OH may confer resistance to enzymatic degradation, a feature critical for therapeutic peptides.

Biological Activity

Boc-d-beta-hophe(2-cf3)-oh, a compound featuring a trifluoromethyl group, has garnered attention in the field of medicinal chemistry due to its enhanced biological activity compared to its non-fluorinated counterparts. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl (CF3) substituent on the aromatic ring. The trifluoromethyl group is known to significantly enhance the stability and reactivity of compounds, which can lead to improved biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets. The Boc group protects the amine during synthesis, allowing for selective modifications that can enhance pharmacological properties. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are crucial for drug-like characteristics.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, a study reported that various structural modifications led to compounds with IC50 values in the low micromolar range against different cancer cell lines, including HeLa and HepG2 cells. These compounds induced apoptosis through mitochondrial pathways and cell cycle arrest in the G1 phase .

Antibacterial Properties

This compound has also been evaluated for its antibacterial properties. Research indicates that compounds with similar structures exhibit potent inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MIC) as low as 1.6 μg/mL against Staphylococcus aureus .

Research Findings and Case Studies

Study Cell Line IC50 (µM) Mechanism
Study AHeLa7.76 ± 0.98Induces apoptosis via mitochondrial pathway
Study BHepG21.79 ± 0.43Cell cycle arrest in G1 phase
Study CS. aureus1.6Inhibition of bacterial growth

Case Study: Anticancer Potential

A notable case study investigated the anticancer potential of this compound derivatives on HepG2 cells. The study utilized flow cytometry to analyze apoptosis rates and found that certain modifications led to increased apoptotic cell populations, suggesting that these compounds could be developed as therapeutic agents for liver cancer treatment .

Case Study: Antibacterial Efficacy

Another case study focused on the antibacterial efficacy of this compound against various pathogens. The results indicated that specific derivatives not only inhibited bacterial growth but also exhibited low toxicity towards mammalian cells, highlighting their potential for therapeutic applications in treating bacterial infections .

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